3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
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Overview
Description
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 . It is used in scientific research and has diverse applications, such as studying neurological disorders and drug development.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, piperidine derivatives are known to undergo various reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis and Molecular Interactions
The compound has been a crucial intermediate in the synthesis of complex molecules, such as those involving (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylates, which are stabilized by hydrogen bonding and C-H…π interactions. These molecules are synthesized via one-pot three-component reactions, indicating the compound's utility in facilitating diverse chemical transformations (Khan et al., 2013).
Anticancer Activity
Notably, derivatives of this compound have been synthesized and evaluated for their anticancer properties. One study outlined the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, subsequently assessed as anticancer agents. The research demonstrated that certain derivatives exhibit significant anticancer activity, underscoring the potential therapeutic applications of these compounds (Rehman et al., 2018).
Molecular and Crystal Structures
The exploration of the molecular and crystal structures of related derivatives, including those with hydroxy and acetoxy groups, reveals the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such studies are pivotal for understanding the physicochemical properties of these compounds and their derivatives, which can be crucial for their potential applications in drug design and development (Kuleshova & Khrustalev, 2000).
Antibacterial and Antimicrobial Properties
Research has also been conducted on the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, assessing them as promising anticancer agents. These studies often extend to evaluating the antibacterial and antimicrobial properties of these compounds, indicating their broad-spectrum potential in treating various infections (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Electrophysiological and Physicochemical Studies
Further research into derivatives of this compound includes investigations into their electrophysiological effects, such as cardiovascular activity, and their physicochemical properties, like electrochemical oxidation. These studies not only highlight the compound's relevance in medical research but also its potential in materials science and electrochemistry (Krauze et al., 2004).
Future Directions
Piperidine derivatives, including 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride, have significant potential in the field of drug development . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Result of Action
The broad range of pharmaceutical applications of piperidine derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can subsequently affect metabolic pathways. Additionally, this compound may form complexes with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of receptor tyrosine kinases, which play a pivotal role in cell signaling . Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis of macromolecules, and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution pattern of this compound can significantly impact its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its role in various cellular processes.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride involves the reaction of 3-methylpiperidine with 4-piperidin-1-yl-2-chloroethane followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "3-methylpiperidine", "4-piperidin-1-yl-2-chloroethane", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 3-methylpiperidine is reacted with 4-piperidin-1-yl-2-chloroethane in ethanol at reflux temperature for several hours.", "Step 2: The reaction mixture is cooled and the product is isolated by filtration and washed with ethanol.", "Step 3: The product is dissolved in hydrochloric acid and the dihydrochloride salt is formed by the addition of sodium hydroxide.", "Step 4: The dihydrochloride salt is isolated by filtration and washed with ethanol." ] } | |
CAS No. |
30131-20-5 |
Molecular Formula |
C13H27ClN2 |
Molecular Weight |
246.82 g/mol |
IUPAC Name |
3-methyl-1-(2-piperidin-4-ylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-12-3-2-9-15(11-12)10-6-13-4-7-14-8-5-13;/h12-14H,2-11H2,1H3;1H |
InChI Key |
WVKYIDKTVUYYRS-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCC2CCNCC2.Cl.Cl |
Canonical SMILES |
CC1CCCN(C1)CCC2CCNCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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